molecular formula C9H10ClNOS B3108499 1-(5-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one CAS No. 166196-78-7

1-(5-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one

Cat. No. B3108499
CAS RN: 166196-78-7
M. Wt: 215.7 g/mol
InChI Key: LURWBHIWFVQYPC-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-thienyl)ethylamine” is a heterocyclic organic compound . It’s used for experimental and research purposes . Another similar compound is “(5-Chloro-2-thienyl)methanamine” which also falls under the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-thienyl)ethylamine” has a molecular weight of 161.65 and a molecular formula of C6H8ClNS . The canonical SMILES structure is CC(C1=CC=C(S1)Cl)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloro-2-thienyl)ethylamine” include a boiling point of 218.3ºC at 760 mmHg, a flash point of 85.8ºC, and a density of 1.261g/cm³ .

Scientific Research Applications

Enantioselective Synthesis of Antidepressants

1-(5-Chloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one serves as an intermediate in the enantioselective synthesis of important compounds. It has been utilized in the reduction process catalyzed by mutant enzymes to produce chiral 3-(dimethylamino)-1-(2-thienyl)-1-ol, a significant intermediate for antidepressant synthesis. This process highlights the importance of specific residues in enzymes for achieving high enantioselectivity in the reduction of ketones to gamma-amino alcohols (Zhang et al., 2015).

Asymmetric Synthesis and Molecular Structure

The compound has also been explored for its asymmetric synthesis and structural properties. A study focusing on the synthesis of 3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine from 3-dimethylamino-1-(2-thienyl)propan-1-one hydrochloride revealed insights into its molecular structure and crystal formation, demonstrating its potential in various chemical syntheses (Tao et al., 2006).

Electro-Optical Properties

The compound's derivatives have been studied for their key electro-optical properties. Research on chalcone derivatives, including those related to this compound, has revealed insights into their electronic structure, optical characteristics, and charge transport properties. This research contributes to understanding the materials' potential applications in electronic and optical devices (Irfan et al., 2017).

Nonlinear Optical Properties

The nonlinear optical properties of novel chalcone derivative compounds related to this compound have been investigated. These studies have explored their potential in optical device applications, such as optical limiters, by examining their absorption behavior under different laser intensities (Rahulan et al., 2014).

Generation of Structurally Diverse Compounds

The compound has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This application demonstrates its versatility as a chemical precursor in synthesizing a wide range of molecules (Roman, 2013).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURWBHIWFVQYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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